molecular formula C12H14N2 B13467712 1-(Quinolin-3-yl)propan-1-amine

1-(Quinolin-3-yl)propan-1-amine

Cat. No.: B13467712
M. Wt: 186.25 g/mol
InChI Key: GRIFFXCNLBSQLF-UHFFFAOYSA-N
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Description

1-(Quinolin-3-yl)propan-1-amine is an organic compound that belongs to the class of quinoline derivatives. Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N. The compound this compound features a quinoline ring attached to a propan-1-amine group. This structure imparts unique chemical and biological properties to the compound, making it of significant interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Quinolin-3-yl)propan-1-amine can be achieved through several methods. One common approach involves the Friedländer synthesis, which is a condensation reaction between 2-aminobenzaldehyde and a ketone. Another method is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and an oxidizing agent like nitrobenzene .

Industrial Production Methods: Industrial production of quinoline derivatives often employs catalytic processes to enhance yield and efficiency. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, are frequently used. Additionally, green chemistry approaches, including solvent-free reactions and microwave-assisted synthesis, are gaining popularity due to their environmental benefits .

Chemical Reactions Analysis

Types of Reactions: 1-(Quinolin-3-yl)propan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds .

Scientific Research Applications

1-(Quinolin-3-yl)propan-1-amine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives, which are used in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antimalarial, and anticancer properties.

    Medicine: Quinoline derivatives are explored for their therapeutic potential in treating diseases such as malaria, cancer, and bacterial infections.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(Quinolin-3-yl)propan-1-amine involves its interaction with various molecular targets and pathways. For instance, quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase, which are essential for bacterial DNA replication. Additionally, they can interfere with the heme detoxification pathway in malaria parasites, leading to their death .

Comparison with Similar Compounds

    Quinoline: The parent compound with a similar structure but without the propan-1-amine group.

    Isoquinoline: An isomer of quinoline with the nitrogen atom in a different position.

    Quinazoline: A compound with a similar bicyclic structure but with an additional nitrogen atom in the ring.

Uniqueness: 1-(Quinolin-3-yl)propan-1-amine is unique due to the presence of the propan-1-amine group, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives. This makes it a valuable compound for developing new drugs and industrial chemicals .

Properties

Molecular Formula

C12H14N2

Molecular Weight

186.25 g/mol

IUPAC Name

1-quinolin-3-ylpropan-1-amine

InChI

InChI=1S/C12H14N2/c1-2-11(13)10-7-9-5-3-4-6-12(9)14-8-10/h3-8,11H,2,13H2,1H3

InChI Key

GRIFFXCNLBSQLF-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC2=CC=CC=C2N=C1)N

Origin of Product

United States

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